This compound is classified under the category of benzotriazines, which are known for their diverse pharmacological properties. The molecular formula of N-[2-(4-methoxyphenyl)-2-oxoethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide is , with a molecular weight of 380.4 g/mol. Its structural characteristics are significant for understanding its reactivity and biological profile.
The synthesis of N-[2-(4-methoxyphenyl)-2-oxoethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide typically involves multi-step organic synthesis techniques. Key steps may include:
The compound's structure can be represented as follows:
COc1ccc(cc1)C(CNC(CCCN1C(c2ccccc2N=N1)=O)=O)=OThe structure features multiple functional groups that contribute to its chemical reactivity and potential biological activity. The presence of hydrogen bond donors and acceptors indicates possible interactions with biological macromolecules.
| Feature | Description |
|---|---|
| Molecular Weight | 380.4 g/mol |
| Hydrogen Bond Acceptors | 9 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 86.173 Ų |
| LogP | 1.5859 |
N-[2-(4-methoxyphenyl)-2-oxoethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide can undergo various chemical reactions typical of acetamides and benzotriazines:
These reactions are pivotal for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties.
The mechanism of action for N-[2-(4-methoxyphenyl)-2-oxoethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide is not fully elucidated but is believed to involve:
Further research is necessary to clarify the exact mechanisms and therapeutic potentials of this compound.
N-[2-(4-methoxyphenyl)-2-oxoethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide exhibits several notable physical and chemical properties:
These properties are essential for understanding how the compound behaves in biological systems and its potential formulation as a therapeutic agent.
N-[2-(4-methoxyphenyl)-2-oxoethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide has potential applications in:
The unique combination of functional groups presents opportunities for targeted drug design and development in medicinal chemistry, highlighting its significance in ongoing research efforts.
CAS No.: 13052-09-0
CAS No.: 22868-13-9
CAS No.: 1192-42-3
CAS No.: 126084-10-4
CAS No.: 54954-14-2
CAS No.: 39492-88-1